1-Methyl-5-(piperazin-1-ylmethyl)indoline
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Overview
Description
1-Methyl-5-(piperazin-1-ylmethyl)indoline is a chemical compound with the molecular formula C14H21N3. It is an indoline derivative, which means it contains an indoline core structure. Indoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-5-(piperazin-1-ylmethyl)indoline typically involves the reaction of indoline with piperazine in the presence of a methylating agent. One common method is to react indoline with piperazine and formaldehyde under acidic conditions to form the desired product. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-5-(piperazin-1-ylmethyl)indoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to different reduced forms.
Substitution: The indoline ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid) are used under controlled conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced forms of the compound, potentially altering the piperazine or indoline rings.
Substitution: Halogenated or nitrated derivatives of the indoline ring.
Scientific Research Applications
1-Methyl-5-(piperazin-1-ylmethyl)indoline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methyl-5-(piperazin-1-ylmethyl)indoline depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but it often involves binding to specific sites on target molecules, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
Indoline: The parent compound of 1-Methyl-5-(piperazin-1-ylmethyl)indoline.
Piperazine: A core structure in the compound, known for its use in various pharmaceuticals.
Other Indoline Derivatives: Compounds with similar structures but different substituents on the indoline ring.
Uniqueness
This compound is unique due to the presence of both the indoline and piperazine moieties, which can confer distinct biological activities and chemical reactivity. Its specific substitution pattern also differentiates it from other indoline derivatives, potentially leading to unique applications and properties.
Properties
Molecular Formula |
C14H21N3 |
---|---|
Molecular Weight |
231.34 g/mol |
IUPAC Name |
1-methyl-5-(piperazin-1-ylmethyl)-2,3-dihydroindole |
InChI |
InChI=1S/C14H21N3/c1-16-7-4-13-10-12(2-3-14(13)16)11-17-8-5-15-6-9-17/h2-3,10,15H,4-9,11H2,1H3 |
InChI Key |
UJHSBKVNRLDXKR-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)CN3CCNCC3 |
Origin of Product |
United States |
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